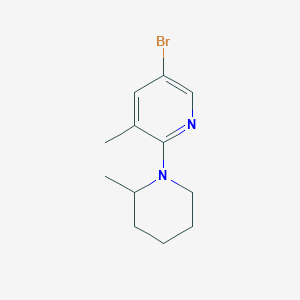

5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine

Description

5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine is a brominated pyridine derivative featuring a methyl group at position 3, a bromine atom at position 5, and a 2-methylpiperidin-1-yl substituent at position 2.

Properties

IUPAC Name |

5-bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-9-7-11(13)8-14-12(9)15-6-4-3-5-10(15)2/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBTXQSYOBRPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC=C(C=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801223986 | |

| Record name | 5-Bromo-3-methyl-2-(2-methyl-1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220036-18-9 | |

| Record name | 5-Bromo-3-methyl-2-(2-methyl-1-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-2-(2-methyl-1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Patent-Described Method for 5-Bromo-2-methylpyridine

A Chinese patent (CN101560183B) describes an efficient, industrially viable method for synthesizing 5-bromo-2-methylpyridine, which can be adapted for the 3-methyl isomer with suitable modifications. The method involves:

Step 1: Condensation and Decarboxylation

- React diethyl malonate with a basic metal (e.g., sodium) to form the corresponding salt.

- Add 5-nitro-2-chloropyridine dropwise to this salt solution to perform a condensation reaction.

- Perform acidic decarboxylation to obtain 5-nitro-2-methylpyridine.

Step 2: Catalytic Hydrogenation

- Hydrogenate 5-nitro-2-methylpyridine using Pd/C catalyst under mild conditions (15–40 °C, 0.4 MPa H₂ pressure).

- This yields 5-amino-2-methylpyridine with high purity and yield (~97%).

Step 3: Bromination via Diazonium Salt Formation

- Convert 5-amino-2-methylpyridine to its salt with hydrobromic acid at 0 to -10 °C.

- Add bromine slowly, followed by sodium nitrite in aqueous solution to form the diazonium salt intermediate.

- Neutralize with sodium hydroxide, extract, dry, and evaporate solvent to isolate 5-bromo-2-methylpyridine with yields up to 92%.

This method is characterized by mild reaction conditions, good catalytic efficiency, easy work-up, and high overall yield, making it suitable for scale-up and industrial production.

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation + Decarboxylation | Sodium base, acidic decarboxylation | Not specified | Forms 5-nitro-2-methylpyridine |

| 2 | Hydrogenation | Pd/C, 0.4 MPa H₂, 15-40 °C, 16 h | 97 | High purity 5-amino-2-methylpyridine |

| 3 | Bromination | 48% HBr, Br₂, NaNO₂, 0 to -10 °C | 92 | Final 5-bromo-2-methylpyridine |

Note: Adaptation to 3-methyl substitution may require positional isomeric precursors.

Summary of Preparation Methodology for 5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine

Combining the above strategies, a plausible preparation route is:

Synthesize 5-bromo-3-methylpyridine via nitration, condensation with diethyl malonate salts, reduction, and bromination, adapting the 5-bromo-2-methylpyridine patent method to the 3-methyl isomer.

Introduce the 2-methylpiperidin-1-yl substituent by nucleophilic substitution of a suitable leaving group at the 2-position or by reductive amination of the corresponding 2-piperidinyl pyridine intermediate with formaldehyde and sodium cyanoborohydride.

Analytical Data and Reaction Monitoring

- NMR Spectroscopy : Characteristic proton signals for pyridine ring protons, methyl groups, and piperidine ring protons confirm structure and substitution pattern.

- Mass Spectrometry : Molecular ion peaks consistent with brominated pyridine derivatives.

- Yields : High yields (90%+) reported in each step under optimized conditions.

- Purity : Achieved through standard extraction, drying, and chromatographic or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridines.

Scientific Research Applications

5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations on the Piperidine/Piperazine Moiety

- 5-Bromo-2-(2-methylpiperidin-1-yl)pyridine (CAS 1220030-81-8): Structure: Lacks the 3-methyl group on the pyridine ring. Molecular Weight: 255.15 g/mol .

5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine (CAS 1219967-98-2) :

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine :

Substituent Variations on the Pyridine Ring

- 5-Bromo-2-methoxy-3-methylpyridine: Structure: Methoxy group at position 2 instead of the piperidinyl group. Physical Properties: Molecular weight 202.05 g/mol; refractive index 1.554 .

- 5-Bromo-3-methyl-2-(methylamino)pyridine (CAS 245765-66-6): Structure: Methylamino group at position 2. Physical Properties: Melting point 62–64°C; predicted boiling point 264.6±40.0°C . Impact: The smaller methylamino group reduces steric bulk compared to piperidinyl, possibly improving membrane permeability.

Functional Group Additions/Modifications

5-Bromo-2-chloro-3-(piperidin-1-ylcarbonyl)pyridine (CAS 1249612-38-1) :

- 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine: Structure: Fused pyrrolopyridine ring with an ethynyl substituent. Synthesis: Prepared via Sonogashira coupling, yielding 75% with a white solid . Impact: The ethynyl group enables conjugation to biomolecules, useful in probe design.

Biological Activity

5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom at the 5-position and a 2-methylpiperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 269.18 g/mol. The presence of the piperidine ring enhances its interaction with biological targets, which is critical for its pharmacological properties.

5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine interacts with various receptors and enzymes, modulating their activity. This modulation can lead to diverse biological effects, depending on the specific targets involved. Notably, the compound has been identified as a potential protein kinase inhibitor, which plays a crucial role in regulating cellular processes such as cell cycle control and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . For instance, studies have demonstrated that compounds with similar structures can enhance cytotoxicity against tumor cells, suggesting potential applications in cancer therapy.

- Neurological Effects : The compound may influence neurotransmission pathways due to its ability to interact with neurotransmitter receptors. This suggests potential therapeutic applications in treating neurological disorders .

Case Studies and Research Findings

- Inhibition of Protein Kinases : In a study focused on protein kinase inhibitors, 5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine was evaluated for its binding affinity and inhibitory activity against specific kinases involved in cancer progression. Results indicated significant inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent .

- Neuroprotective Effects : Another study explored the neuroprotective properties of similar piperidine derivatives, suggesting that modifications in the piperidine structure could enhance neuroprotective effects against oxidative stress in neuronal cells. This opens avenues for further research into its application for neurodegenerative diseases .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine | Bromine at 5-position, methylpiperidine | Protein kinase inhibition, anticancer activity |

| 5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine | Different piperidine substitution | Enhanced binding affinity, potential anticancer applications |

| 5-Bromo-N-Ethyl-4-methyl-pyridin-3-amines | Variation in alkyl groups on nitrogen | Diverse biological activities |

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by nucleophilic substitution or coupling to introduce the 2-methylpiperidinyl group. For bromination, sodium monobromoisocyanurate is effective for selective bromination under controlled temperatures (60–80°C) . The 2-methylpiperidine moiety can be introduced via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in refluxing toluene . Yield optimization involves monitoring reaction progression via TLC/HPLC and quenching unreacted bromine with sodium thiosulfate. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95%) .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR identify regioselectivity of bromine (δ ~8.2 ppm for pyridine H) and methylpiperidine protons (δ ~1.2–2.8 ppm). H-H COSY confirms spatial proximity of piperidine substituents .

- Mass Spectrometry (HRMS) : Exact mass (calc. for C₁₂H₁₆BrN₂: 283.04) confirms molecular ion [M+H]⁺.

- HPLC : Reverse-phase C18 columns (MeCN/H₂O) assess purity (>98%) and detect by-products like dehalogenated analogs .

Q. What are the key safety considerations when handling brominated pyridine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (potential irritant per GHS Category 2) .

- Ventilation : Use fume hoods to prevent inhalation of volatile bromine by-products.

- First-Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. Contaminated clothing should be removed immediately .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields when using different brominating agents (e.g., NBS vs. sodium monobromoisocyanurate)?

- Methodological Answer : Discrepancies arise from varying bromine reactivity and side reactions. For example, N-bromosuccinimide (NBS) may favor radical pathways, leading to over-bromination, while sodium monobromoisocyanurate provides milder electrophilic bromination. To resolve:

- Kinetic Studies : Monitor reaction progress via in-situ IR to track bromine consumption.

- By-Product Analysis : Use LC-MS to identify dimers or dehalogenated products. Adjust stoichiometry (1.1–1.3 eq Br) and solvent polarity (e.g., DCM vs. acetic acid) to suppress side reactions .

Q. In SAR studies, how does the 2-methylpiperidine substituent influence pharmacokinetic properties compared to pyrrolidine analogs?

- Methodological Answer :

- Lipophilicity : The 2-methylpiperidine group increases logP (by ~0.5 units vs. pyrrolidine) due to additional methyl branching, enhancing blood-brain barrier penetration .

- Metabolic Stability : Piperidine’s six-membered ring resists oxidative degradation (CYP3A4) better than pyrrolidine. Test via microsomal assays (t₁/₂ >60 mins vs. <30 mins for pyrrolidine analogs) .

- Receptor Binding : Docking simulations (AutoDock Vina) show piperidine’s chair conformation improves hydrophobic interactions with enzyme pockets (e.g., kinase targets) .

Q. How can computational methods predict the bioactivity of derivatives against specific enzyme targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps, identifying nucleophilic/electrophilic sites for covalent inhibitor design.

- Molecular Docking : Use Glide (Schrödinger) to screen derivatives against X-ray structures (e.g., PDB: 4ZUD for kinases). Prioritize compounds with ΔG < −8 kcal/mol.

- MD Simulations : Run 100-ns trajectories (AMBER) to evaluate binding stability and hydrogen-bond occupancy .

Q. What strategies resolve synthetic challenges like unwanted by-products during 2-methylpiperidinyl group introduction?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu systems (e.g., Pd₂(dba)₃ with DavePhos) to suppress β-hydride elimination.

- Protecting Groups : Temporarily protect the pyridine nitrogen with Boc to prevent coordination with catalysts.

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and by-products via controlled heating (120°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.